molecular formula C24H40O4 B14243283 Methyl 3-(hexadecyloxy)-5-hydroxybenzoate CAS No. 497092-42-9

Methyl 3-(hexadecyloxy)-5-hydroxybenzoate

Cat. No.: B14243283
CAS No.: 497092-42-9
M. Wt: 392.6 g/mol
InChI Key: ONHDDUHGCHRCGC-UHFFFAOYSA-N
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Description

Methyl 3-(hexadecyloxy)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzoic acid core substituted with a methoxy group at the 3-position, a hexadecyloxy group at the 5-position, and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hexadecyloxy)-5-hydroxybenzoate typically involves the esterification of 3-(hexadecyloxy)-5-hydroxybenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hexadecyloxy)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy and hexadecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3-(hexadecyloxy)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of Methyl 3-(hexadecyloxy)-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular membranes, enhancing permeability and facilitating the delivery of active ingredients.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hexadecyloxy)-4-hydroxybenzoate
  • Methyl 3-(octadecyloxy)-5-hydroxybenzoate
  • Methyl 3-(hexadecyloxy)-5-methoxybenzoate

Uniqueness

Methyl 3-(hexadecyloxy)-5-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both a long alkyl chain and a hydroxyl group enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

497092-42-9

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

methyl 3-hexadecoxy-5-hydroxybenzoate

InChI

InChI=1S/C24H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-19-21(24(26)27-2)18-22(25)20-23/h18-20,25H,3-17H2,1-2H3

InChI Key

ONHDDUHGCHRCGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)O)C(=O)OC

Origin of Product

United States

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